molecular formula C10H9NO B14464537 1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene CAS No. 68050-79-3

1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene

Cat. No.: B14464537
CAS No.: 68050-79-3
M. Wt: 159.18 g/mol
InChI Key: AVUURHORKNPAPW-UHFFFAOYSA-N
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Description

1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene is an organic compound with a unique structure that includes a seven-membered ring with three double bonds and an isocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene can be synthesized through several methods. One common approach involves the reaction of cycloheptatriene with vinyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s reactivity.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea or carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, ureas, and carbamates, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-ethenyl-6-isocyanatocyclohepta-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The compound’s unique structure also allows it to participate in electrocyclic reactions, which are important in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptatriene: A related compound with a similar ring structure but lacking the isocyanate group.

    Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings, known for its aromatic properties.

    Sesquifulvalene: Contains linked cyclopentadiene and cycloheptatriene rings, used in organic electronics.

Uniqueness

1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene is unique due to the presence of both the ethenyl and isocyanate groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications.

Properties

CAS No.

68050-79-3

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

1-ethenyl-6-isocyanatocyclohepta-1,3,5-triene

InChI

InChI=1S/C10H9NO/c1-2-9-5-3-4-6-10(7-9)11-8-12/h2-6H,1,7H2

InChI Key

AVUURHORKNPAPW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C(C1)N=C=O

Origin of Product

United States

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